molecular formula C9H10N2O4 B1380900 Glycine, N-(4-amino-2-hydroxybenzoyl)- CAS No. 7414-98-4

Glycine, N-(4-amino-2-hydroxybenzoyl)-

Cat. No. B1380900
CAS RN: 7414-98-4
M. Wt: 210.19 g/mol
InChI Key: NTFRJXJYBFHCHZ-UHFFFAOYSA-N
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Description

“Glycine, N-(4-amino-2-hydroxybenzoyl)-” is a compound with the molecular formula C9H10N2O4 . It is also known as “n-(2-Hydroxybenzyl)-glycine” and is a derivative of glycine, the simplest amino acid .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, conjugates of hydroxy- and acetoxybenzoic acids with dipeptides based on 4-aminobutanoic acid and glycine were synthesized through hydroxy (acetoxy)benzoyl chlorides and 4-[hydroxy (acetoxy)benzoyl­amino]butanoyl chlorides as intermediate products .


Molecular Structure Analysis

The molecular structure of “Glycine, N-(4-amino-2-hydroxybenzoyl)-” can be represented by the InChI string: InChI=1S/C9H9NO4/c11-7-4-2-1-3-6 (7)9 (14)10-5-8 (12)13/h1-4,11H,5H2, (H,10,14) (H,12,13) .


Chemical Reactions Analysis

While specific chemical reactions involving “Glycine, N-(4-amino-2-hydroxybenzoyl)-” are not detailed in the search results, it’s worth noting that glycine, the parent compound, plays a significant role in various metabolic functions and neurological functions .


Physical And Chemical Properties Analysis

“Glycine, N-(4-amino-2-hydroxybenzoyl)-” has a molecular weight of 195.1721 . Glycine, the parent compound, is highly soluble in water and is a polar molecule. It appears as a colourless crystalline solid having a sweet taste .

Scientific Research Applications

Anti-Inflammatory Effects

Glycine has been found to have anti-inflammatory effects. It can bind to specific receptors and transporters that are expressed in many types of cells throughout an organism to exert its effects . It has been shown to decrease pro-inflammatory cytokines and the concentration of free fatty acids, improve the insulin response, and mediate other changes .

Modulation of Nuclear Factor Kappa B (NF-κB)

Glycine exerts its anti-inflammatory effects through the modulation of the expression of nuclear factor kappa B (NF-κB) in many cells . This modulation is important in avoiding the development of chronic inflammation .

Absorption Enhancer

Sodium N-(8-[2-hydroxybenzoyl] amino) caprylate (SNAC) technology has been used to enhance the absorption of semaglutide, a glucagon-like peptide 1 receptor agonist, and protect it from degradation by gastric enzymes when administered orally . This technology has led to the approval of the first oral glucagon-like peptide 1 receptor agonist for the treatment of type 2 diabetes .

Bioavailability Facilitator

SNAC technology, once coformulated with oral semaglutide, facilitates increased absorption and bioavailability . This has been found to have no appreciable effects on half-life, efficacy, or safety compared with the subcutaneous formulation of semaglutide .

UV Filter

The compound has been used in the synthesis of the UV filter hexyl 2-(4-diethylamino-2-hydroxybenzoyl) benzoate (DHHB) and its chlorinated by-products . These compounds are used to protect humans from the harmful effects of the sun .

Ecotoxicity Studies

The compound and its chlorinated by-products have been used in studies investigating their transformation behavior and toxicity changes during chlorination disinfection treatment . These studies are important for understanding the safety of sunscreen components and their transformation products during their use .

properties

IUPAC Name

2-[(4-amino-2-hydroxybenzoyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c10-5-1-2-6(7(12)3-5)9(15)11-4-8(13)14/h1-3,12H,4,10H2,(H,11,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTFRJXJYBFHCHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)O)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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